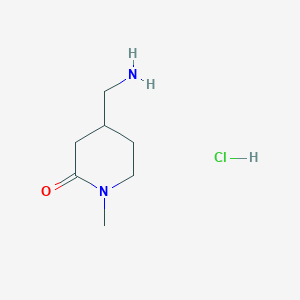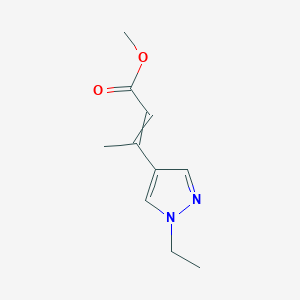
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride
Vue d'ensemble
Description
“Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1803572-29-3 . It has a molecular weight of 236.74 . The IUPAC name for this compound is piperidin-2-ylmethyl ethyl (methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2.ClH/c1-3-12(2)10(13)14-8-9-6-4-5-7-11-9;/h9,11H,3-8H2,1-2H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Applications De Recherche Scientifique
Pharmaceutical Applications
Piperidine derivatives have been extensively studied for their pharmaceutical applications. They are known to exhibit a range of biological activities and are utilized in various therapeutic areas. For instance, they have shown potential as anticancer , antiviral , antimalarial , antimicrobial , antifungal , antihypertension , analgesic , anti-inflammatory , anti-Alzheimer , and antipsychotic agents .
Drug Discovery
The piperidine moiety is a common feature in drug discovery due to its pharmacophoric properties. It is often incorporated into molecules to enhance their drug-like characteristics and improve their interaction with biological targets .
Synthetic Chemistry
In synthetic chemistry, piperidine derivatives are used as intermediates in the synthesis of more complex chemical entities. Their versatility allows for a wide range of chemical transformations, making them valuable tools in the chemist’s arsenal .
Biological Evaluation
Piperidine derivatives are frequently subjected to biological evaluation to determine their potential as drug candidates. This involves a series of tests to assess their efficacy, safety, and mechanism of action in various biological systems .
Chemical Research
In chemical research, these compounds are studied for their unique chemical properties and reactivity. This can lead to the discovery of new reactions or the development of novel methodologies for chemical synthesis .
Safety and Hazards
Orientations Futures
As piperidine derivatives are important in drug design, future research may focus on developing more efficient synthesis methods and exploring new pharmacological applications . More than 7000 piperidine-related papers were published during the last five years , indicating active research in this field.
Propriétés
IUPAC Name |
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-3-12(2)10(13)14-8-9-6-4-5-7-11-9;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZAXSQJXXSHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)



![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)



![2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide](/img/structure/B1382287.png)